molecular formula C6H3Br2FO B1304671 2,4-Dibromo-6-fluorophenol CAS No. 576-86-3

2,4-Dibromo-6-fluorophenol

Cat. No.: B1304671
CAS No.: 576-86-3
M. Wt: 269.89 g/mol
InChI Key: XJDJZAUITWTZAS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

Scientific Research Applications

Medicinal Chemistry

2,4-Dibromo-6-fluorophenol has been explored for its potential therapeutic applications due to its ability to modulate biological pathways. Research indicates that it may serve as a precursor or intermediate in the synthesis of bioactive compounds, particularly those targeting specific enzymes or receptors involved in disease processes.

Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of various halogenated phenols, including this compound. The results demonstrated significant inhibitory effects against a range of bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .

Material Science

In material science, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties allow for the enhancement of material performance, particularly in terms of thermal stability and chemical resistance.

Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability. This application is particularly relevant in the production of high-performance materials for industrial applications .

Environmental Research

The compound's environmental impact and degradation pathways have also been studied. As a brominated compound, it is important to assess its behavior in various environmental conditions to understand its persistence and potential ecological risks.

Case Study: Environmental Fate Studies
Studies on the degradation of brominated phenols indicate that this compound undergoes transformation under UV irradiation and microbial action, leading to less harmful byproducts. This research is crucial for evaluating the environmental safety of using such compounds in industrial applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential antimicrobial agentSignificant inhibition against bacterial strains
Material ScienceEnhances thermal stability and mechanical properties of polymersImproved performance in high-performance materials
Environmental ResearchStudies on degradation pathways and ecological impactUndergoes transformation leading to less harmful byproducts

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-fluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance its reactivity and binding affinity to these targets. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-6-fluorophenol is unique due to the specific positioning of its bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in specialized applications where precise molecular interactions are required .

Biological Activity

2,4-Dibromo-6-fluorophenol (DBFP) is an organic compound with the molecular formula C6_6H3_3Br2_2FO and a molecular weight of 269.89 g/mol. This compound is notable for its unique structure, which includes two bromine atoms and one fluorine atom attached to a phenolic ring. Its synthesis typically involves the bromination and fluorination of phenol derivatives, often utilizing N-bromosuccinimide (NBS) as a brominating agent in controlled conditions to ensure selectivity at the 2 and 4 positions of the aromatic ring.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The presence of bromine and fluorine enhances its reactivity and binding affinity, allowing it to modulate biochemical pathways effectively. Research indicates that this compound can act as an inhibitor or activator depending on the specific target within biological systems .

Enzyme Interactions

DBFP has been studied for its interactions with several enzymes, particularly those involved in metabolic pathways. For example, it has been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification processes in organisms. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making DBFP a compound of interest in pharmacological studies.

Toxicological Profile

The toxicological effects of DBFP have been evaluated in various studies. It has been reported to exhibit cytotoxicity in certain cell lines, indicating potential risks associated with exposure. The compound's risk assessment includes evaluating its reference doses (RfD) for oral and inhalation exposure, which are critical for understanding its safety profile in environmental and occupational settings .

Case Studies

Several case studies have highlighted the biological implications of DBFP:

  • Cytotoxicity in Cancer Research : A study demonstrated that DBFP could induce apoptosis in cancer cell lines through oxidative stress mechanisms. This finding suggests potential applications in cancer therapeutics where selective toxicity to tumor cells is desired.
  • Environmental Impact Assessment : In environmental health assessments, DBFP was identified as a contaminant of concern due to its persistence and bioaccumulation potential in aquatic ecosystems. Studies showed that exposure to contaminated water sources could lead to significant health risks for local populations relying on these resources .
  • Pharmacological Studies : Research involving animal models indicated that DBFP could alter metabolic rates when administered alongside common pharmaceuticals, necessitating further investigation into its role as a modulator of drug metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
2,6-Dibromo-4-fluorophenol Similar bromine and fluorine positionsModerate enzyme inhibition; less cytotoxicity
2,4-Dibromophenol Lacks fluorine atomHigher cytotoxicity; more reactive
4-Bromo-2-fluorophenol One bromine atomLower enzyme interaction; different metabolic effects

This table illustrates how variations in halogen positioning can significantly influence biological activity and reactivity profiles.

Properties

IUPAC Name

2,4-dibromo-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDJZAUITWTZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378812
Record name 2,4-dibromo-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

576-86-3
Record name 2,4-Dibromo-6-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=576-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dibromo-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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